molecular formula C10H12N2O3 B2940643 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid CAS No. 1439902-45-0

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2940643
CAS No.: 1439902-45-0
M. Wt: 208.217
InChI Key: TXOSZPHUQZAVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is an organic compound that belongs to the class of dihydropyrimidines. This compound features a cyclobutylmethyl group attached to a dihydropyrimidine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted dihydropyrimidines, esters, and amides, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include metabolic or signaling pathways, depending on the biological context .

Comparison with Similar Compounds

Uniqueness: 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is unique due to its specific combination of a cyclobutylmethyl group and a dihydropyrimidine ring with a carboxylic acid substituent. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(cyclobutylmethyl)-2-oxopyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9(14)8-4-11-10(15)12(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOSZPHUQZAVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.